molecular formula C20H24N4S B11631339 8-propyl-13-pyrrolidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

8-propyl-13-pyrrolidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

Cat. No.: B11631339
M. Wt: 352.5 g/mol
InChI Key: YLYKCZWDEWALMG-UHFFFAOYSA-N
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Description

This compound features a complex structure with a five-membered pyrrolidine ring, which is widely used in medicinal chemistry for developing bioactive molecules. The pyrrolidine scaffold offers several advantages, including efficient exploration of pharmacophore space, stereochemistry contributions, and three-dimensional coverage due to its non-planarity (“pseudorotation”) .

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: Pyrrolidine derivatives can undergo oxidation reactions, often using reagents like peracids or metal catalysts.

    Reduction: Reduction of pyrrolidine rings can occur via hydrogenation or other reducing agents.

    Substitution: Nucleophilic substitution reactions can modify substituents on the pyrrolidine ring.

Common Reagents and Conditions::

    Oxidation: Perform oxidation using mCPBA (meta-chloroperoxybenzoic acid) or similar reagents.

    Reduction: Employ hydrogen gas over a metal catalyst (e.g., palladium on carbon).

    Substitution: Use nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on the substituents and reaction conditions. For example, oxidation might yield N-oxides, while reduction could lead to saturated pyrrolidines.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: As a versatile scaffold for drug design.

    Biology: Potential bioactive properties.

    Medicine: Investigate its pharmacological effects.

    Industry: Explore its use in materials science or catalysis.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways, influencing biological processes. Unfortunately, detailed mechanisms remain undisclosed.

Properties

Molecular Formula

C20H24N4S

Molecular Weight

352.5 g/mol

IUPAC Name

8-propyl-13-pyrrolidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

InChI

InChI=1S/C20H24N4S/c1-2-7-15-13-8-3-4-9-14(13)16-17-18(25-20(16)23-15)19(22-12-21-17)24-10-5-6-11-24/h12H,2-11H2,1H3

InChI Key

YLYKCZWDEWALMG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=NC=N4)N5CCCC5

Origin of Product

United States

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